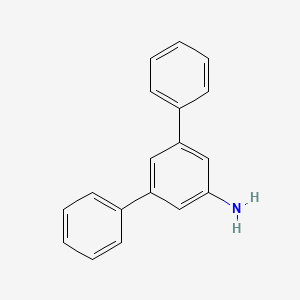

3,5-Diphenylaniline

Overview

Description

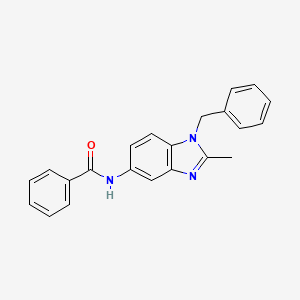

“3,5-Diphenylaniline” is a chemical compound with the molecular formula C18H15N . It is also known as “Diphenylalanine”, an unnatural amino acid similar to the two amino acids alanine and phenylalanine . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes .

Molecular Structure Analysis

The molecular structure of “3,5-Diphenylaniline” can be analyzed using various chemistry software . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Diphenylaniline” can be analyzed using various methods. For instance, spectral properties and electronic structure can be explored using density functional theory calculations .

Scientific Research Applications

Self-Assembling Microstructures : 3,5-Diphenylaniline derivatives have been studied for their ability to form ordered assemblies with unique properties. These structures have applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. Different analogues of diphenylalanine can self-assemble into distinct microstructures with varying morphologies and optical properties, as explored by Pellach et al. (2016) in "Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures" (Pellach et al., 2016).

Electroluminescent Properties : Kim et al. (2009) in their study "Synthesis and electroluminescent properties of highly efficient anthracene derivatives with bulky side groups" explored asymmetric light emitting organic compounds synthesized with diphenylamine side groups. These compounds showed potential for use in organic light-emitting diodes (OLEDs) due to their unique electroluminescent properties and high efficiency (Kim et al., 2009).

Solar Cell Applications : A novel polyene-diphenylaniline dye for dye-sensitized solar cells has been synthesized, as reported by Hagberg et al. (2006). This dye exhibited over 5% solar-to-energy conversion efficiency, showing promise for use in solar cells (Hagberg et al., 2006).

Antimicrobial and Anticancer Activities : Abdel-megeed et al. (2012) researched diphenyl 1-(pyridin-3-yl)ethylphosphonates and found them to have high antimicrobial activities and significant cytotoxicity anticancer activities. This points to potential applications in medical and pharmaceutical fields (Abdel-megeed et al., 2012).

Optoelectronic Studies : Malval et al. (2004) investigated amino-diphenylanilines for their optoelectronic properties. These compounds showed potential for applications in photovoltaics and OLEDs due to their unique charge transfer and fluorescence characteristics (Malval et al., 2004).

Electrochemical Properties : Tokunaga et al. (2011) studied the electrochemical properties of 3,5-diphenylaniline units within crown ethers. The findings suggest potential applications in the development of new electrochemical sensors or devices (Tokunaga et al., 2011).

properties

IUPAC Name |

3,5-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRKEYBSOWAIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diphenylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline](/img/structure/B3393896.png)

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)

![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)

![Oxo(diphenyl)[3-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B3393961.png)